4-(1-Amino-2,2-dimethylpropyl)-2-bromophenol
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Overview
Description
4-(1-Amino-2,2-dimethylpropyl)-2-bromophenol is an organic compound characterized by the presence of an amino group, a bromine atom, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2,2-dimethylpropyl)-2-bromophenol typically involves the bromination of 4-(1-Amino-2,2-dimethylpropyl)phenol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenol ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated systems to control reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1-Amino-2,2-dimethylpropyl)-2-bromophenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 4-(1-Amino-2,2-dimethylpropyl)phenol.
Substitution: Formation of various substituted phenol derivatives.
Scientific Research Applications
4-(1-Amino-2,2-dimethylpropyl)-2-bromophenol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Amino-2,2-dimethylpropyl)-2-bromophenol involves its interaction with specific molecular targets. The amino group and bromine atom play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Amino-2,2-dimethylpropyl)-2-chlorophenol
- 4-(1-Amino-2,2-dimethylpropyl)-2-methylphenol
- 4-(1-Amino-2,2-dimethylpropyl)phosphonic acid
Uniqueness
4-(1-Amino-2,2-dimethylpropyl)-2-bromophenol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents.
Properties
Molecular Formula |
C11H16BrNO |
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Molecular Weight |
258.15 g/mol |
IUPAC Name |
4-(1-amino-2,2-dimethylpropyl)-2-bromophenol |
InChI |
InChI=1S/C11H16BrNO/c1-11(2,3)10(13)7-4-5-9(14)8(12)6-7/h4-6,10,14H,13H2,1-3H3 |
InChI Key |
MPQDDFRBBBOXEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1=CC(=C(C=C1)O)Br)N |
Origin of Product |
United States |
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